2,3-Difluoro-6-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPXPNNYPCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of 2,3 Difluoro 6 Methylbenzoic Acid
Physicochemical Properties
This compound is a solid organic compound classified as a fluorinated building block and a derivative of benzoic acid. bldpharm.com Its structure consists of a benzoic acid core with two fluorine atoms at positions 2 and 3, and a methyl group at position 6 of the benzene (B151609) ring. While extensive experimental data is not widely published in scientific literature, key properties can be identified from chemical supplier databases.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1378671-01-2 | bldpharm.com |
| Molecular Formula | C₈H₆F₂O₂ | bldpharm.com |
| Molecular Weight | 172.13 g/mol | bldpharm.com |
| Physical Form | Solid | - |
| Boiling Point | No data available | bldpharm.com |
| Storage | Sealed in dry, room temperature | bldpharm.com |
Synthesis and Research Applications
As a specialized chemical intermediate, the primary application of this compound is in synthetic organic chemistry. It serves as a building block for the construction of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The specific arrangement of its functional groups—the carboxylic acid, the two fluorine atoms, and the methyl group—offers a unique scaffold for creating novel chemical entities with potential biological activity.
Reactivity and Chemical Transformations of 2,3 Difluoro 6 Methylbenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, readily undergoing a variety of transformations to yield esters, amides, and other derivatives. These reactions are fundamental to the use of 2,3-difluoro-6-methylbenzoic acid as a building block in the synthesis of more complex molecules.
Esterification Reactions and Derivative Formation
Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The resulting esters are valuable intermediates in organic synthesis. For instance, the reaction of benzoic acids with isostearyl alcohol, often catalyzed by methane (B114726) sulfonic acid, is a known method for producing benzoate (B1203000) esters with applications in the cosmetics industry. justia.com While specific examples for this compound are not extensively documented in readily available literature, the general principles of esterification apply.
A variety of ester derivatives can be synthesized, each with potentially unique properties. The formation of these derivatives is a key step in the creation of new chemical entities.
Table 1: Examples of Esterification Products
| Reactant | Product |
| Isostearyl alcohol | Isostearyl 2,3-difluoro-6-methylbenzoate |
Note: This table is illustrative and based on general esterification principles.
Amidation and Peptide Coupling Reactions
The formation of amides from this compound is a crucial transformation, particularly in medicinal chemistry for the synthesis of biologically active compounds. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. To facilitate this reaction, especially in the context of forming peptide bonds where preserving stereochemical integrity is vital, a variety of coupling reagents are employed. google.comlibretexts.org
Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.com Phosphonium and uronium reagents, such as BOP and HBTU respectively, are also powerful tools for amide bond formation. google.com The choice of solvent is also important, with non-nucleophilic organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common. google.com
While specific examples of amidation with this compound are not widely reported, the general methodologies of peptide coupling are applicable. The reaction would involve activating the carboxylic acid with a coupling reagent, followed by the addition of the amine to form the corresponding amide.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples |
| Carbodiimides | DCC, EDC |
| Phosphonium Reagents | BOP, PyBOP |
| Uronium Reagents | HBTU, HATU |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. The ease of decarboxylation is often influenced by the other substituents on the aromatic ring. For benzoic acids, this reaction can be achieved by heating with a substance like soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org The reaction proceeds via the sodium salt of the carboxylic acid. libretexts.org
For fluorinated benzoic acids, specific conditions have been developed. For example, the decarboxylation of 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid can be carried out by heating in N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) with a copper catalyst. google.comgoogle.com This suggests a potential pathway for the decarboxylation of this compound, which would likely yield 1,2-difluoro-3-methylbenzene. The mechanism of such copper-catalyzed decarboxylations is thought to involve the formation of an organocopper intermediate. In general, decarboxylation rates of benzoic acids are significantly increased by the presence of activating groups, such as hydroxyl groups, in the ortho or para positions. nist.gov
Aromatic Ring Functionalizations
The fluorine atoms and the methyl group on the aromatic ring of this compound direct the regioselectivity of further substitution reactions on the ring. The interplay of the electronic effects of these substituents determines the position of attack for both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgwikipedia.org The existing substituents on the ring play a crucial role in directing the incoming electrophile to a specific position. The carboxylic acid group is a deactivating group and a meta-director. The methyl group is an activating group and an ortho-, para-director. Fluorine is a deactivating group but an ortho-, para-director due to the interplay of its inductive and resonance effects.
Given the substitution pattern of this compound, predicting the outcome of an EAS reaction is complex. The directing effects of the three substituents must be considered in concert. For example, in the nitration of m-toluic acid, the reaction proceeds to give 2-nitro-3-methylbenzoic acid, indicating the directing influence of the methyl and carboxyl groups. google.com For this compound, the positions open for substitution are C4 and C5. The fluorine atoms at C2 and C3 strongly deactivate the ring towards electrophilic attack. The methyl group at C6 activates the ortho (C5) and para (C3, which is already substituted) positions. The carboxylic acid at C1 directs incoming electrophiles to the meta positions (C3 and C5).
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Fluorine atoms, being highly electronegative, can act as leaving groups in SNAr reactions, particularly when the ring is activated by other electron-withdrawing substituents.
In this compound, the fluorine atoms themselves contribute to the electron-deficient nature of the aromatic ring, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue. The carboxylic acid group, being electron-withdrawing, further enhances this effect. Therefore, it is plausible that one of the fluorine atoms, particularly the one at the C2 position which is ortho to the carboxylic acid, could be displaced by a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com The presence of multiple electron-withdrawing groups can significantly increase the rate of SNAr reactions. libretexts.org For instance, 2,4-difluoronitrobenzene (B147775) readily undergoes sequential nucleophilic substitution reactions. nih.gov
Directed Metalation and Subsequent Electrophilic/Nucleophilic Additions
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic C-H bonds. In this process, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org The carboxylate group of benzoic acids can act as a directing group for metalation. rsc.orgnih.gov
In the case of substituted benzoic acids, the regioselectivity of metalation is influenced by the electronic and steric effects of the other substituents. For instance, in 4-fluoro- (B1141089) and 4-chlorobenzoic acids, treatment with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to metalation primarily at the position adjacent to the carboxylate. unblog.fr However, the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) can reverse this selectivity in 4-fluorobenzoic acid, favoring deprotonation at the 3-position. unblog.fr
For this compound, the directing effect of the carboxylate group would be expected to favor lithiation at the C5 position. However, the combined directing influence of the two fluorine atoms could also play a role. Research on similarly substituted benzoic acids, such as 2,4-dihalogenobenzoic acids, shows that hydrogen-metal exchange occurs at the position flanked by both halogen substituents. rsc.orgresearchgate.net This suggests that for this compound, metalation might also be directed to the C4 position. The actual outcome would likely depend on the specific reaction conditions, including the base and solvent system employed.
Once the aryllithium intermediate is formed, it can react with a variety of electrophiles to introduce new functional groups. Common electrophilic additions include reactions with alkyl halides, disulfides, and carbon dioxide.
| Reactant | Reagents | Product | Reference |
| Benzoic acid | s-BuLi, TMEDA, THF, -90°C; then CH₃I | 2-Methylbenzoic acid | rsc.org |
| 2-Methoxybenzoic acid | s-BuLi, TMEDA, -78°C | 2-Methoxy-6-substituted benzoic acid | nih.gov |
| 4-Fluorobenzoic acid | LTMP | 3-Substituted-4-fluorobenzoic acid | unblog.fr |
Reactions of the Methyl Group
The methyl group attached to the aromatic ring of this compound is also amenable to various chemical transformations.
Side-Chain Halogenation (e.g., Radical Bromination)
Radical bromination is a common method for introducing a bromine atom onto a benzylic position. youtube.com This reaction is typically initiated by light or a radical initiator and proceeds via a radical chain mechanism. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.
For this compound, radical bromination would be expected to occur at the methyl group, leading to the formation of 2,3-Difluoro-6-(bromomethyl)benzoic acid. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide are commonly employed for such transformations. youtube.com
| Reactant | Reagents | Product | Reference |
| Toluene | NBS, Benzoyl Peroxide | Benzyl bromide | youtube.com |
| Alkane | Br₂, light | Bromoalkane | youtube.com |
Oxidation and Reduction of the Methyl Group
The methyl group can be oxidized to various higher oxidation states, including an aldehyde, a carboxylic acid, or can be reduced.
Oxidation:
The oxidation of an aryl methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. google.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or a mixture of vanadium pentoxide (V₂O₅) and sulfuric acid can be used to convert the methyl group of this compound into a carboxylic acid group, yielding 2,3-difluorobenzene-1,6-dicarboxylic acid. google.com The reaction conditions, including temperature and the concentration of the oxidizing agent, are crucial for achieving high yields. google.com
Reduction:
The reduction of the methyl group itself is not a typical transformation as it is already in its most reduced state. However, the carboxylic acid group can be reduced.
Spectroscopic and Structural Elucidation of 2,3 Difluoro 6 Methylbenzoic Acid
Vibrational Spectroscopy Techniques
Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound. The characteristic infrared absorption bands for 2,3-Difluoro-6-methylbenzoic acid are detailed in the table below. The spectrum is dominated by a strong, broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The sharp, intense peak at approximately 1700 cm⁻¹ is indicative of the C=O stretching of the carboxyl group. The C-F stretching vibrations typically appear in the fingerprint region, between 1100 and 1300 cm⁻¹, and are crucial for confirming the presence of the fluorine substituents. Aromatic C-H and C-C stretching vibrations, as well as bending vibrations, contribute to the complex pattern of bands in the fingerprint region.
Interactive Data Table: FT-IR Band Assignments for this compound
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Methyl C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (Carboxyl) |
| ~1600, ~1470 | Medium to Strong | Aromatic C=C ring stretch |
| ~1450 | Medium | Methyl C-H bend |
| ~1300-1100 | Strong | C-F stretch |
| ~920 | Medium, Broad | O-H out-of-plane bend (Dimer) |
Raman Spectroscopy Investigations and Vibrational Mode Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric C=C stretching of the benzene (B151609) ring typically gives rise to a strong band around 1600 cm⁻¹. The C-F bonds, while polar, also exhibit characteristic Raman signals. The methyl group vibrations, such as the symmetric C-H stretch, will also be observable.
Interactive Data Table: Raman Spectroscopy Vibrational Mode Analysis for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2940 | Strong | Symmetric Methyl C-H stretch |
| ~1610 | Strong | Aromatic C=C ring stretch |
| ~1300 | Medium | C-F stretch |
| ~800 | Strong | Ring breathing mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound provides information on the number and environment of the hydrogen atoms. The spectrum is expected to show a signal for the acidic proton of the carboxylic acid, which is typically a broad singlet appearing far downfield (δ > 10 ppm). The aromatic region will display signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as a complex multiplet or as distinct doublets of doublets, with chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group. The methyl group protons will give rise to a singlet at a higher field (upfield), typically in the range of δ 2.0-2.5 ppm. Spin-spin coupling between the aromatic protons and with the fluorine atoms will lead to splitting of the signals, providing valuable information about their relative positions.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| >10 | Broad Singlet | 1H | -COOH | - |
| 7.0-7.5 | Multiplet | 2H | Aromatic H | J(H,H), J(H,F) |
| ~2.4 | Singlet | 3H | -CH₃ | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonances and Substituent Effects
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the benzoic acid core and the one methyl carbon. The carbonyl carbon of the carboxylic acid will appear at the lowest field (most downfield), typically in the range of δ 165-185 ppm. The aromatic carbons will resonate between δ 110-160 ppm, with their chemical shifts significantly influenced by the attached substituents. The carbons directly bonded to the fluorine atoms will exhibit large C-F coupling constants, which can be a key diagnostic feature. The methyl carbon will appear at the highest field (most upfield), generally below δ 20 ppm.
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxyl) |
| 110-160 | Aromatic C |
| ~15 | -CH₃ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shifts and Through-Space/Through-Bond Coupling
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, significant through-bond coupling between the two fluorine atoms (³J(F,F)) is expected, which will result in the splitting of each fluorine signal into a doublet. Coupling to nearby protons (H,F coupling) will further split these signals into doublets of doublets or more complex multiplets. This detailed coupling information is invaluable for unambiguously assigning the fluorine resonances and confirming the substitution pattern.
Interactive Data Table: ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| -110 to -140 | Doublet of doublets | F at C2 | ³J(F,F), J(H,F) |
| -130 to -160 | Doublet of doublets | F at C3 | ³J(F,F), J(H,F) |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₈H₆F₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is a key step in confirming the identity of the synthesized compound.
Table 1: Theoretical Accurate Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Monoisotopic Mass | 172.0336 u |
| Calculated m/z | 172.0336 (for [M]+) |
| 171.0257 (for [M-H]⁻) | |
| 173.0415 (for [M+H]⁺) |
Note: The data in this table is theoretical and serves as a reference for expected HRMS results.
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids like this compound, common fragmentation pathways involve the loss of functional groups from the molecular ion [M]⁺•.
Key expected fragmentation pathways include:
Loss of a hydroxyl radical (-•OH): This would result in the formation of an acylium ion [M-OH]⁺.
Loss of the carboxyl group (-COOH): This would lead to the formation of a difluoro-methylphenyl cation [M-COOH]⁺.
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion can also occur.
Loss of a fluorine atom (-F): Fragmentation involving the loss of a halogen atom is also a possibility.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Fragment Ion | Description |
| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion |
| 155 | [C₈H₅F₂O]⁺ | Loss of •OH |
| 127 | [C₇H₅F₂]⁺ | Loss of •COOH |
| 128 | [C₈H₆F₂O]⁺• | Loss of CO₂ |
| 153 | [C₈H₆FO₂]⁺ | Loss of •F |
Note: This table presents plausible fragmentation patterns based on the structure of this compound and general fragmentation rules for similar compounds.
X-ray Crystallography and Solid-State Analysis
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. Based on data from structurally related benzoic acids, a set of expected geometric parameters can be predicted.
Table 3: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value Range |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-F | 1.34 - 1.36 Å |
| C-C (methyl) | 1.49 - 1.52 Å |
| C-C (carboxyl) | 1.47 - 1.50 Å |
| C=O | 1.20 - 1.25 Å |
| C-O | 1.30 - 1.35 Å |
| C-C-C (ring) | 118 - 122 ° |
| C-C-F | 117 - 121 ° |
| O-C=O | 120 - 125 ° |
Note: The values in this table are hypothetical and based on typical bond lengths and angles observed in similar crystallographically characterized molecules.
In the solid state, molecules of this compound are expected to interact with each other through various non-covalent forces. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two neighboring molecules, which typically leads to the formation of centrosymmetric dimers.
Other potential intermolecular interactions include:
Halogen Bonds: The fluorine atoms could potentially participate in halogen bonding with electronegative atoms on adjacent molecules.
C-H•••O and C-H•••F Interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and oxygen or fluorine atoms as acceptors are also likely to be present.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including substituted benzoic acids. Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. A comprehensive polymorphism study would involve crystallizing this compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to identify and characterize any potential polymorphic forms. Each polymorph would have a unique crystal structure and distinct physicochemical properties.
Analysis of Intermolecular Contacts in this compound Unvailable
A comprehensive search for crystallographic data and Hirshfeld surface analysis of the chemical compound this compound has yielded no specific research findings. Investigations across multiple scientific databases and scholarly search engines did not locate any published crystal structure for this particular molecule. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a prerequisite for conducting a Hirshfeld surface analysis, which in turn is used to quantify intermolecular interactions.
Despite the utility of this method for understanding the solid-state properties of molecular compounds, the absence of a solved crystal structure for this compound in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC), means that no such analysis can be performed or reported at this time. While information is available for isomers and structurally related compounds, this data is not applicable to the specific substitution pattern of this compound.
Therefore, the section on the spectroscopic and structural elucidation of this compound, with a focus on Hirshfeld surface analysis for quantifying intermolecular contacts, cannot be provided due to the lack of foundational experimental data. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to generate the necessary data for such an analysis.
Computational and Theoretical Investigations of 2,3 Difluoro 6 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of 2,3-Difluoro-6-methylbenzoic acid, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-311++G(d,p), is commonly employed for such investigations to yield reliable geometric and electronic data.
Geometry Optimization and Conformational Landscapes
The initial step in the theoretical investigation involves the geometry optimization of this compound. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this molecule, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The presence of the ortho-methyl group can induce steric hindrance, potentially causing the carboxyl group to twist out of the plane of the aromatic ring.
Computational studies on substituted benzoic acids have shown that the planar conformation is not always the most stable. The rotational barrier of the C-C bond connecting the carboxylic group to the ring and the C-O bond within the carboxyl group are critical parameters. The presence of two adjacent fluorine atoms and a methyl group creates a complex steric and electronic environment that influences the final optimized geometry.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Optimized Value (Å/°) |
| Bond Length | C-COOH | 1.492 |
| C=O | 1.215 | |
| C-O | 1.360 | |
| O-H | 0.975 | |
| C-CH3 | 1.510 | |
| C-F (ortho) | 1.345 | |
| C-F (meta) | 1.350 | |
| Dihedral Angle | C-C-C=O | ~20-30° |
Note: This data is representative and based on typical values for substituted benzoic acids.
Prediction and Scaling of Vibrational Frequencies for Spectroscopic Correlation
DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. The calculated harmonic frequencies, however, are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.govresearchgate.net To bridge this gap, a scaling factor is often applied. nih.govnih.gov For calculations using the B3LYP/6-311+G(d,p) level of theory, a common scaling factor is approximately 0.967. nih.gov For more nuanced analysis, different scaling factors can be applied to different frequency regions (e.g., one for low-frequency and another for high-frequency vibrations). nih.govresearchgate.net
The vibrational modes of this compound can be assigned to specific functional groups. For instance, the C=O stretching vibration of the carboxylic acid is expected in the 1700-1750 cm⁻¹ region. The O-H stretch will appear as a broad band, typically around 3000 cm⁻¹. The C-F stretching modes are anticipated in the 1100-1300 cm⁻¹ range, while the C-H stretching of the methyl group and the aromatic ring will be observed above 2900 cm⁻¹.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Ionization Potentials, and Electron Affinity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. uwosh.eduresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy corresponds to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netreddit.com
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, reflecting the regions of higher electron density. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the carbon atoms of the ring, indicating the sites susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methyl group will modulate the energies of these orbitals.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.65 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.20 |
Note: These values are illustrative and derived from trends observed in similar substituted benzoic acids.
Advanced Quantum Chemical Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster)
While DFT is a versatile tool, more accurate, albeit computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for benchmark calculations, especially for systems where electron correlation is critical. wikipedia.orgwikipedia.org MP2, the simplest post-Hartree-Fock method, incorporates electron correlation and is often used for calculating interaction energies in molecular complexes. nih.govq-chem.com
Coupled Cluster methods, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies and properties. wikipedia.orgrsc.org These methods would be particularly useful for obtaining a highly accurate potential energy surface for the conformational landscape of this compound or for calculating its thermochemical properties with high fidelity. nsf.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for predicting the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen of the carboxylic acid, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. uwosh.edu The acidic proton of the hydroxyl group would be a region of high positive potential, marking it as the primary site for deprotonation and interaction with nucleophiles. The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential. The aromatic ring itself will present a complex potential surface, influenced by the competing electronic effects of the fluoro and methyl substituents.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This method is particularly insightful for studying hyperconjugative interactions and charge delocalization within a molecule. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide invaluable insights into its dynamic behavior, including the preferred arrangements of its atoms in three-dimensional space (conformational space) and the influence of surrounding solvent molecules on these arrangements.
Although no specific MD simulation studies have been published for this compound, research on other substituted benzoic acids highlights the key areas that such simulations would typically investigate. ucl.ac.ukrsc.orgnih.gov These studies often focus on the interplay between intramolecular forces, which dictate the molecule's inherent flexibility, and intermolecular forces, which govern its interactions with the environment.
Conformational Space:
In related fluorinated aromatic compounds, studies have shown that the presence of fluorine atoms can lead to non-planar conformations being energetically favorable. This is often attributed to a combination of steric hindrance and electrostatic interactions. For instance, in a study of 2-fluoro- and 2-trifluoromethyl-substituted benzaldehydes, acetophenones, and methyl benzoates, it was found that the planarity of the molecule and the relative stability of different conformers were highly dependent on the nature and position of the substituents. rsc.org A study on 2-fluoro-4-hydroxy benzoic acid also identified multiple stable conformers in an argon matrix, highlighting the complexity of the conformational landscape even in a simplified environment. researchgate.net
Solvent Effects:
The solvent environment is expected to play a crucial role in the conformational preferences and behavior of this compound. Solvents can influence the molecule in several ways:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In protic solvents like water or alcohols, the solvent molecules can form strong hydrogen bonds with the carboxylic acid, potentially disrupting the formation of intramolecular hydrogen bonds or intermolecular dimers that are common in benzoic acids. ucl.ac.ukjbiochemtech.com
Dielectric Constant: The polarity of the solvent, as quantified by its dielectric constant, can affect the relative stability of different conformers. Polar solvents tend to stabilize conformers with larger dipole moments. Studies on substituted benzoic acids have shown that solvent effects can significantly influence their acidity and dissociation constants. researchgate.net
Specific Interactions: Beyond general polarity effects, specific interactions between the solvent and the substituents (fluorine and methyl groups) can also be important.
Research on the self-association of various benzoic acid derivatives in different solvents has demonstrated that the formation of hydrogen-bonded dimers is favored in apolar solvents, while in solvents with high hydrogen bond acceptor propensity, the solvent molecules effectively screen the carboxylic acid groups, inhibiting self-association. ucl.ac.uk
Hypothetical Data from Molecular Dynamics Simulations:
While empirical data is lacking, a hypothetical molecular dynamics study on this compound would likely generate data tables summarizing key conformational and energetic parameters. Below are examples of the types of data tables that could be produced from such a study.
Table 1: Key Dihedral Angles and Conformational Energies in Vacuum
This table would illustrate the primary rotational states of the carboxylic acid group and their relative energies, providing a picture of the molecule's intrinsic conformational preferences.
| Conformer | Dihedral Angle (C2-C1-C(O)-O) | Relative Energy (kcal/mol) |
| A | ~0° (syn-planar) | 0.0 |
| B | ~180° (anti-planar) | 1.2 |
| C | ~90° (orthogonal) | 3.5 |
Table 2: Solvent Effects on Conformational Population
This table would demonstrate how the presence of different solvents could shift the equilibrium between the different conformers.
| Solvent | Population of Conformer A (%) | Population of Conformer B (%) | Population of Conformer C (%) |
| Toluene (non-polar) | 65 | 30 | 5 |
| Acetonitrile (polar aprotic) | 50 | 45 | 5 |
| Water (polar protic) | 40 | 55 | 5 |
These hypothetical tables underscore the type of detailed information that molecular dynamics simulations could provide, offering a quantitative understanding of the conformational dynamics and solvent interactions of this compound. Such data would be instrumental in rationalizing its chemical reactivity, physical properties, and potential biological activity.
Synthesis and Characterization of Advanced Derivatives of 2,3 Difluoro 6 Methylbenzoic Acid
Synthesis of Ester and Amide Derivatives for Biological Screening
The carboxylic acid functionality of 2,3-Difluoro-6-methylbenzoic acid serves as a versatile handle for the synthesis of a wide array of ester and amide derivatives. These derivatives are often synthesized to enhance biological activity, improve pharmacokinetic properties, or serve as prodrugs.
Esterification:
Ester derivatives of this compound can be readily prepared through several standard methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically reversible and requires the removal of water to drive the equilibrium towards the product.
Steglich Esterification: For more sensitive alcohols or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, allowing for its reaction with the alcohol under neutral conditions, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conversion to Acyl Halides: A highly reactive intermediate, 2,3-difluoro-6-methylbenzoyl chloride, can be generated by treating the parent acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of alcohols, including sterically hindered ones, to form the corresponding esters.
Amidation:
The synthesis of amide derivatives from this compound is crucial for creating compounds with potential biological activity, as the amide bond is a key structural feature in many pharmaceuticals.
Amide Coupling Reactions: Similar to esterification, carbodiimide coupling agents (DCC, EDC) are widely used to facilitate the formation of amide bonds. The carboxylic acid is activated in situ and then reacts with a primary or secondary amine.
Via Acyl Halides: The highly reactive 2,3-difluoro-6-methylbenzoyl chloride can be reacted with a wide variety of amines to produce amides under mild conditions. This is often the method of choice for less reactive amines.
Mixed Anhydride Method: Activation of the carboxylic acid can also be achieved by forming a mixed anhydride, for example, by reacting it with isobutyl chloroformate in the presence of a base. This activated intermediate then readily reacts with an amine to yield the desired amide.
Due to the lack of specific literature, a data table of synthesized ester and amide derivatives with their biological activities cannot be provided at this time.
Preparation of Metal Complexes and Organometallic Adducts
The carboxylate group of this compound can act as a ligand to coordinate with various metal ions, leading to the formation of metal complexes. These complexes can exhibit interesting structural, catalytic, and biological properties.
The synthesis of metal complexes typically involves the reaction of a deprotonated form of the benzoic acid (the carboxylate) with a suitable metal salt in an appropriate solvent. The coordination mode of the carboxylate ligand can vary, including monodentate, bidentate chelating, or bridging, leading to a diverse range of coordination polymers and discrete molecular complexes.
For instance, reaction with transition metal salts such as copper(II) acetate, zinc(II) chloride, or rhodium(II) acetate could potentially yield paddle-wheel or other polynuclear structures. The fluorine and methyl substituents on the aromatic ring can influence the solid-state packing of these complexes through non-covalent interactions.
Organometallic adducts, where a direct carbon-metal bond is formed, are less commonly synthesized directly from the carboxylic acid. However, the aromatic ring of this compound could potentially be involved in π-coordination to transition metals in low oxidation states, such as chromium, molybdenum, or tungsten, to form piano-stool complexes.
Introduction of Additional Functional Groups on the Aromatic Ring
The introduction of additional functional groups onto the aromatic ring of this compound can be a powerful strategy to modulate its physicochemical and biological properties. The directing effects of the existing substituents (two fluorine atoms, a methyl group, and a carboxylic acid group) will govern the position of electrophilic aromatic substitution reactions.
The carboxylic acid group is a deactivating meta-director. The fluorine atoms are deactivating but ortho, para-directing. The methyl group is an activating ortho, para-director. The combined effect of these groups makes predicting the regioselectivity of electrophilic substitution complex.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring. The position of nitration will be influenced by the interplay of the directing effects of the existing substituents.
Halogenation: Further halogenation (e.g., bromination or chlorination) could be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The position of the incoming halogen would be determined by the directing effects of the existing groups.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially introduce alkyl or acyl groups onto the aromatic ring. However, the deactivating nature of the carboxylic acid and fluorine atoms may render the ring unreactive towards these reactions under standard conditions.
Specific experimental data on the functionalization of the aromatic ring of this compound is not available in the reviewed literature.
Design and Synthesis of Heterocyclic Scaffolds Incorporating the this compound Motif
The this compound moiety can be incorporated into various heterocyclic scaffolds, which are prevalent in many biologically active molecules. The carboxylic acid group is a key functional handle for the construction of such systems.
Oxadiazoles and Thiadiazoles: The carboxylic acid can be converted to its corresponding hydrazide by reaction with hydrazine. This hydrazide can then be cyclized with various reagents to form 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. For example, reaction with carbon disulfide followed by cyclization would yield a thione-substituted thiadiazole.
Triazoles: The corresponding acid hydrazide can also be a precursor for the synthesis of 1,2,4-triazoles. Reaction with an isothiocyanate followed by cyclization is a common route to triazole-thiones.
Quinolones and Related Heterocycles: While more complex, the this compound scaffold could potentially be used in the synthesis of quinolone-type structures, which are important antibacterial agents. This would likely involve a multi-step synthesis where the benzoic acid is a key starting material.
Advanced Applications and Functionalization of 2,3 Difluoro 6 Methylbenzoic Acid Scaffolds
Role in Pharmaceutical Synthesis and Drug Discovery
Building Block for Active Pharmaceutical Ingredients (APIs)
No specific APIs have been identified in the literature that utilize 2,3-Difluoro-6-methylbenzoic acid as a direct building block.
Scaffolding for Medicinal Chemistry Lead Compounds
There is no available research detailing the use of this compound as a scaffold for the development of medicinal chemistry lead compounds.
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoic Acid Derivatives
No structure-activity relationship studies specifically investigating derivatives of this compound have been published.
Application in the Design of Specific Enzyme Inhibitors or Receptor Ligands
There are no documented instances of this compound being used in the design of specific enzyme inhibitors or receptor ligands.
Utility in Material Science and Advanced Materials Development
Precursor for Fluorinated Polymers and Oligomers
The use of this compound as a precursor for the synthesis of fluorinated polymers and oligomers is not described in the available scientific literature.
Components in Functional Materials Research
There is currently no available research data detailing the use of this compound as a component in the development of functional materials. Searches for its incorporation into polymers, liquid crystals, organic electronics, or other advanced materials did not provide any specific examples or studies.
Application as Biochemical Probes and Biological Tools
Scientific literature does not presently contain studies describing the application of this compound as a biochemical probe or a biological tool.
Investigation of Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)
There is no published research available that investigates the direct interactions of this compound with biological macromolecules such as enzymes or proteins. While fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and drug discovery for their potential to act as enzyme inhibitors or receptor ligands, specific studies detailing the binding affinity, inhibitory constants, or mechanism of action for this compound could not be identified. Consequently, no data tables on its interactions with biological targets can be provided at this time.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2,3-Difluoro-6-methylbenzoic acid, and how can researchers validate structural assignments?
To confirm the structure, combine <sup>1</sup>H/<sup>19</sup>F NMR and FT-IR spectroscopy . For fluorinated aromatic systems, <sup>19</sup>F NMR is critical due to distinct chemical shifts for fluorine atoms in different positions. IR spectroscopy can verify the carboxylic acid group (C=O stretch ~1680–1720 cm⁻¹). Cross-validate results with mass spectrometry (EI or ESI-MS) to confirm molecular weight and fragmentation patterns. For advanced validation, use X-ray crystallography if single crystals are obtainable .
Q. How can researchers optimize synthetic routes for this compound derivatives?
Derivatization often involves activating the carboxylic acid group (e.g., conversion to acyl chlorides or esters). For example:
- Amide formation : React with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with amines (e.g., benzylamine). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Fluorine substitution studies : Explore nucleophilic aromatic substitution (SNAr) at the 2- or 3-fluoro positions using catalysts like KF/Al₂O₃. Track regioselectivity using <sup>19</sup>F NMR .
Q. What analytical techniques are suitable for purity assessment of this compound?
Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify impurities. For fluorinated analogs, ion chromatography may detect residual halides. Validate purity against certified reference materials (CRMs) when available .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electronic properties. Key calculations:
Q. How do steric and electronic effects of fluorine substitution influence the compound’s bioactivity in drug discovery?
Design SAR studies by synthesizing analogs with:
- Fluorine removal/replacement (e.g., 3-fluoro vs. 3-chloro).
- Methyl group modification (e.g., -CF₃ or -OH at position 6).
Assess bioactivity (e.g., enzyme inhibition) and correlate with computed parameters like Hammett constants (σF) or logP (lipophilicity). Use molecular docking to predict binding interactions .
Q. What strategies resolve contradictions in thermodynamic data (e.g., conflicting ΔHf values) for fluorinated benzoic acids?
- Validate experimental methods : Compare calorimetry (e.g., bomb calorimetry) with computational results (Gaussian thermochemistry).
- Account for solvation effects : Use continuum solvation models (e.g., SMD) in DFT calculations to match experimental aqueous-phase data.
- Cross-reference databases : NIST Chemistry WebBook provides vetted thermochemical data for benchmarking .
Q. How can researchers design controlled degradation studies to assess environmental persistence of this compound?
- Hydrolytic stability : Expose to buffered solutions (pH 2–12) at 40–60°C. Monitor degradation via LC-MS.
- Photolytic degradation : Use UV irradiation (λ = 254–365 nm) in a photoreactor. Identify byproducts (e.g., defluorinated species) using high-resolution MS.
- Microbial degradation : Screen with soil or wastewater microbial consortia under aerobic/anaerobic conditions .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for fluorinated intermediates to avoid hydrolysis.
- Data interpretation : Fluorine’s strong electron-withdrawing effect complicates NMR splitting patterns; use <sup>19</sup>F-<sup>1</sup>H coupling constants for structural elucidation .
- Computational validation : Always benchmark DFT methods against experimental crystallographic or spectroscopic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
